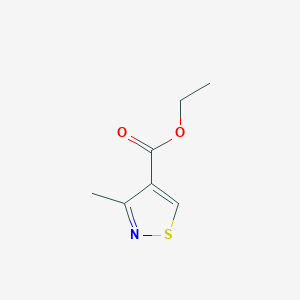

Ethyl 3-methylisothiazole-4-carboxylate

説明

Significance of Heterocyclic Compounds in Scientific Research

Heterocyclic compounds are a vast and diverse family of organic molecules that feature a ring structure containing at least one atom other than carbon, known as a heteroatom. ijfans.orgijirct.org The most common heteroatoms are nitrogen, oxygen, and sulfur. ijfans.orgderpharmachemica.com These compounds are fundamental to the chemistry of life and have become indispensable in various scientific and industrial fields. ijirct.orgderpharmachemica.com Their unique structures confer a wide range of chemical and biological properties, making them ideal for numerous applications. numberanalytics.comopenaccessjournals.com

Role in Medicinal ChemistryHeterocyclic compounds are a cornerstone of modern medicinal chemistry, with estimates suggesting that over 85% of all biologically active chemical entities contain a heterocyclic ring.nih.govmsesupplies.comTheir scaffolds are present in numerous natural products, vitamins, and hormones.derpharmachemica.comopenmedicinalchemistryjournal.comIn drug design, the incorporation of heterocyclic rings allows medicinal chemists to modify a molecule's properties, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity.nih.govThis fine-tuning is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.nih.govAs a result, heterocyclic structures are found in a wide array of pharmaceuticals, including antibiotics, anticancer agents, anti-inflammatory drugs, and antivirals.derpharmachemica.comopenmedicinalchemistryjournal.comnumberanalytics.com

Table 1: Examples of Heterocyclic Compounds in Pharmaceuticals

| Compound | Therapeutic Area | Heterocyclic Core |

|---|---|---|

| Sildenafil (Viagra) | Erectile dysfunction | Pyrazolopyrimidinone |

| Omeprazole (Prilosec) | Gastroesophageal reflux disease | Benzimidazole |

| Ciprofloxacin (Cipro) | Bacterial infections | Quinoline |

| Penicillin | Bacterial infections | β-lactam |

Role in Agrochemical DevelopmentThe significance of heterocyclic chemistry is enormous in the field of crop protection, with more than two-thirds of agrochemicals introduced to the market in recent decades belonging to this class of compounds.nih.govThey are integral to the synthesis of modern insecticides, herbicides, and fungicides that protect crops and enhance agricultural productivity.numberanalytics.comThese compounds are designed to target specific biological pathways in pests, weeds, and pathogens.numberanalytics.comThe diversity of heterocyclic structures provides a wide array of modes of action, which is crucial for managing the development of resistance in pest populations.numberanalytics.com

Table 2: Examples of Heterocyclic Compounds in Agrochemicals

| Compound Class | Role | Mode of Action |

|---|---|---|

| Neonicotinoids | Insecticide | Act on nicotinic acetylcholine (B1216132) receptors in insects. numberanalytics.com |

| Triazoles | Fungicide | Inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. numberanalytics.com |

| Sulfonylureas | Herbicide | Inhibit the enzyme acetolactate synthase, which is essential for plant growth. numberanalytics.com |

Overview of Isothiazole (B42339) Ring Systems and Derivatives

Among the vast family of heterocycles, isothiazoles represent a significant class of compounds that have been widely utilized in medicinal chemistry, organic synthesis, and agrochemicals. rsc.org First successfully prepared in 1956, the isothiazole ring system has since been the subject of extensive study due to the broad range of useful properties exhibited by its derivatives. medwinpublishers.com

Structural Features and Importance of the Isothiazole CoreThe isothiazole core is a five-membered aromatic heterocyclic ring containing a nitrogen and a sulfur atom adjacent to each other (in the 1 and 2 positions).rsc.orgwikipedia.orgThis arrangement of heteroatoms gives the isothiazole ring its unique chemical characteristics.rsc.org

Key structural features include:

Aromaticity: The isothiazole ring possesses a delocalized π-electron system, which confers aromatic stability. medwinpublishers.comresearchgate.net

S-N Bond: The presence of a direct sulfur-nitrogen bond is a defining feature of the isothiazole ring. wikipedia.org

Reactivity: The ring is a stable scaffold but can be functionalized at its carbon positions, allowing for the synthesis of a wide variety of derivatives. medwinpublishers.com

The isothiazole moiety is considered a valuable building block in the synthesis of new materials and biologically active compounds. medwinpublishers.comresearchgate.net Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. medwinpublishers.comontosight.ai

Contextualization of Ethyl 3-methylisothiazole-4-carboxylate within Isothiazole Chemistrythis compound is a specific derivative of the isothiazole core. Its structure consists of the fundamental isothiazole ring substituted with a methyl group at position 3 and an ethyl carboxylate (ester) group at position 4.

This compound serves as a functionalized building block within the broader field of isothiazole chemistry. The substituents on the ring are significant for several reasons:

The methyl group can influence the molecule's steric and electronic properties.

The ethyl carboxylate group is a versatile functional handle. It provides a reactive site for further chemical modifications, such as hydrolysis to a carboxylic acid or amidation, enabling the synthesis of more complex molecules.

While not an end-product pharmaceutical or agrochemical itself, this compound is a valuable synthetic intermediate. Researchers utilize such compounds to systematically build more elaborate structures and explore the structure-activity relationships (SAR) of new isothiazole-based therapeutic or industrial agents.

Table 3: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂S nih.gov |

| Molecular Weight | 171.22 g/mol nih.gov |

| IUPAC Name | ethyl 3-methyl-1,2-thiazole-4-carboxylate nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-methyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUYUZCELBUBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494888 | |

| Record name | Ethyl 3-methyl-1,2-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15901-51-6 | |

| Record name | Ethyl 3-methyl-4-isothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15901-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methyl-1,2-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Isothiazole Carboxylates

Contemporary Approaches to Isothiazole (B42339) Ring Formation

Modern synthetic chemistry offers several powerful approaches for constructing the isothiazole ring. These methods, broadly categorized as cyclization and annulation reactions, leverage diverse precursors and reaction mechanisms to achieve high levels of efficiency and regioselectivity.

Cyclization reactions involve the formation of the heterocyclic ring from an open-chain precursor containing all the necessary atoms. These strategies are fundamental to isothiazole synthesis and have been refined to include highly effective variants.

The Thorpe-Ziegler reaction is a well-established method for forming a new carbon-carbon bond via the base-promoted intramolecular cyclization of dinitriles or related compounds. wikipedia.orgchem-station.com This reaction proceeds through the deprotonation of an α-carbon to a nitrile, followed by nucleophilic attack on the second nitrile group, ultimately leading to a cyclic β-enaminonitrile after tautomerization. wikipedia.orgmdpi.com

In the context of isothiazole synthesis, this methodology is particularly effective for preparing 4-amino-substituted isothiazole carboxylates. A key example is the synthesis of methyl 4-aminoisothiazole-3-carboxylate. researchgate.net This variant involves an intramolecular condensation where an activated methylene (B1212753) group attacks a cyano group, leading to the formation of the isothiazole ring. thieme-connect.com The reaction is conceptually related to the Dieckmann condensation. wikipedia.org

Table 1: Thorpe-Ziegler Cyclization for Isothiazole Synthesis

| Reactant Type | Key Intermediate | Product Class | Reference |

|---|---|---|---|

| Dinitrile Precursor | Cyclic β-enaminonitrile | 4-Aminoisothiazole-3-carboxylate | researchgate.net |

Oxidative cyclization provides a direct route to the isothiazole ring by forming the crucial N-S bond through the oxidation of a suitable acyclic precursor. This approach is versatile, with various oxidizing agents being employed to effect the transformation.

A common strategy involves the oxidative cyclization of N-substituted 3-aminoprop-2-enethioamides or 3-aminopropenethiones. thieme-connect.comthieme-connect.de Reagents such as molecular bromine or iodine are frequently used to facilitate the ring closure. thieme-connect.comthieme-connect.de For instance, N-substituted propanethioamides can be oxidized with bromine in ethyl acetate (B1210297) to yield isothiazole derivatives that are precursors to kinase inhibitors. thieme-connect.com A promising and environmentally conscious variation of this method is the solvent-free oxidative cyclization using chromium trioxide supported on silica (B1680970) gel, which can proceed efficiently at room temperature or under microwave irradiation to produce 4-cyanoisothiazoles. thieme-connect.com

Table 2: Examples of Oxidative Cyclization for Isothiazole Synthesis

| Precursor | Oxidizing Agent | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-substituted propanethioamides | Molecular Bromine | Ethyl Acetate | Isothiazoles | thieme-connect.com |

| 3-Aminopropenethiones | Chromium Trioxide/Silica Gel | Solvent-free, Room Temp. or MW | 4-Cyanoisothiazoles | thieme-connect.com |

| N-substituted 3-aminoprop-2-enethioamides | Iodine/Pyridine (B92270) | Not specified | Isothiazoles | thieme-connect.de |

Annulation reactions construct the isothiazole ring by fusing a new ring onto an existing molecular framework. These methods often involve metal catalysis and provide powerful pathways to complex heterocyclic systems.

Recent advances have established metal-catalyzed oxidative annulation as a potent strategy for isothiazole synthesis. Rhodium catalysis, in particular, has been successfully employed for the direct construction of isothiazole rings. acs.orgnih.gov

In one notable example, a rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur has been reported. acs.orgnih.gov This reaction proceeds through a proposed Rh(I)/Rh(III) redox cycle and is supported by stoichiometric reactions of metallacycle intermediates and DFT calculations. acs.orgnih.gov The resulting 3-alkoxy-substituted isothiazoles can be further functionalized, highlighting the synthetic utility of this method. acs.org This approach is atom-economical and represents a significant step forward in the direct C-H functionalization/annulation for heterocycle synthesis. rsc.org

Table 3: Rhodium-Catalyzed Oxidative Annulation

| Substrates | Catalyst System | Key Feature | Product | Reference |

|---|---|---|---|---|

| Benzimidates and Elemental Sulfur | Rhodium Complex | Direct C-H activation/annulation | 3-Alkoxyisothiazoles | acs.orgnih.gov |

Transannulation reactions involve the conversion of one heterocyclic ring system into another. This strategy has been effectively applied to isothiazole synthesis, offering a unique entry point from readily available heterocyclic precursors.

A highly efficient method involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with a variety of nitriles (alkyl, aryl, and heteroaryl). acs.orgorganic-chemistry.orgnih.gov This reaction proceeds through the formation of an α-thiavinyl rhodium-carbenoid intermediate. acs.orgnih.gov A key finding is that in its reaction with nitriles, this carbene acts as an umpolung 1,3-dipole equivalent, which contrasts with its behavior in reactions with alkynes. acs.orgorganic-chemistry.orgnih.gov The optimized conditions often involve a rhodium catalyst such as [Rh(COD)Cl]2 with a DPPF ligand in chlorobenzene (B131634) at elevated temperatures. organic-chemistry.org This method demonstrates a broad substrate scope and has been successfully used to synthesize complex molecules, including oligomeric arylene compounds containing isothiazole rings. acs.orgorganic-chemistry.orgnih.gov

Table 4: Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles

| Reactants | Catalyst/Ligand | Solvent/Temp. | Key Intermediate | Reference |

|---|---|---|---|---|

| 1,2,3-Thiadiazoles + Nitriles | [Rh(COD)Cl]2 / DPPF | Chlorobenzene / 130°C | α-Thiavinyl Rh-carbenoid | organic-chemistry.org |

One-Pot Synthetic Procedures for Ethyl 3-methylisothiazole-4-carboxylate and Related Ester Derivatives

A plausible one-pot approach could involve a multi-component reaction where precursors containing the necessary C-C-C-N and S fragments are combined. For instance, a [4+1] annulation strategy could be employed, using a β-ketothioamide derivative and a suitable source of ammonia, followed by an oxidative cyclization cascade to form the isothiazole ring. organic-chemistry.org The reaction sequence within the single pot would typically involve sequential imine formation, cyclization through the formation of C-N and S-N bonds, and a final oxidation step, which can occur via air oxidation. organic-chemistry.org

Another potential route is the Rh-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which has been shown to produce a variety of isothiazoles. organic-chemistry.org Adapting this for this compound would require appropriately substituted starting materials. The key advantage of these methods is the avoidance of harsh reagents and the reduction of waste, aligning with the principles of green chemistry. sci-hub.se

| Methodology | Key Reactants | Typical Conditions | Potential Advantages |

|---|---|---|---|

| [4+1] Annulation Cascade | β-ketodithioesters or β-ketothioamides, Ammonium (B1175870) acetate (NH₄OAc) | Metal- and catalyst-free, Aerial oxidation | High atom economy, avoids toxic metals |

| Rhodium-Catalyzed Transannulation | 1,2,3-Thiadiazoles, Nitriles | Rhodium catalyst | Access to diverse isothiazole structures |

| Base-Promoted Cycloaddition | Alkynyl oxime ethers, Sulfur source (e.g., Na₂S) | Base (e.g., KOH) | Use of inexpensive and readily available sulfur source |

Functionalization and Derivatization Strategies of Isothiazole Carboxylates

The ester functional group in isothiazole carboxylates is a key site for molecular modification. Standard esterification procedures, such as the Fischer esterification, are readily applicable. This acid-catalyzed reaction involves treating the corresponding 3-methylisothiazole-4-carboxylic acid with an excess of an alcohol (in this case, ethanol) to yield this compound. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.commdpi.com

Transesterification is another valuable strategy for diversifying the ester group. This process involves reacting an existing ester (like this compound) with a different alcohol in the presence of an acid or base catalyst. monash.edu This method allows for the synthesis of a library of isothiazole carboxylate esters with varying alkyl or aryl groups, which can be used to modulate the compound's physicochemical properties.

| Reaction Type | Starting Material | Reagent | Catalyst | Product |

|---|---|---|---|---|

| Fischer Esterification | 3-methylisothiazole-4-carboxylic acid | Ethanol (B145695) | H₂SO₄ or TsOH | This compound |

| Transesterification | This compound | Methanol | Acid or Base | Mthis compound |

| Transesterification | This compound | Propanol | Acid or Base | Propyl 3-methylisothiazole-4-carboxylate |

The carboxyl group of isothiazole carboxylates can be converted into a wide range of other functional groups, significantly expanding the synthetic utility of these compounds. nih.gov The ester can first be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate.

From the carboxylic acid, several transformations are possible:

Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride) and then reacted with primary or secondary amines to form amides. researchgate.net Research has demonstrated the synthesis of various acyl and ureido derivatives from substituted amides of 3-methyl-5-aminoisothiazole-4-carboxylic acid. nih.gov

Reduction to Alcohols: The ester or the carboxylic acid can be reduced to the corresponding primary alcohol (3-hydroxymethyl-4-chloroisothiazole has been synthesized this way) using reducing agents like lithium aluminum hydride (LiAlH₄) or borohydride. thieme-connect.comnih.gov

Conversion to Acid Halides: Treatment of the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride yields the highly reactive acid chloride, a key precursor for many other functional groups. researchgate.net

| Starting Functional Group | Reagents | Resulting Functional Group | Example Product Derivative |

|---|---|---|---|

| Ester | 1. NaOH (hydrolysis) 2. SOCl₂ 3. R₂NH | Amide | N,N-dialkyl-3-methylisothiazole-4-carboxamide |

| Ester | LiAlH₄ | Alcohol | (3-methylisothiazol-4-yl)methanol |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acid Chloride | 3-methylisothiazole-4-carbonyl chloride |

The isothiazole ring itself can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups and bearing a suitable leaving group. thieme-connect.com Halogenated isothiazoles are highly reactive synthetic building blocks. researchgate.netthieme-connect.com For instance, in isothiazoles containing chlorine atoms at the 4 and 5 positions and an electron-withdrawing group (like a carboxylate) at the 3-position, the chlorine atom at the 5-position is preferentially substituted by nucleophiles. thieme-connect.com The chlorine at position 4 remains largely unaffected under these conditions. thieme-connect.com This regioselectivity allows for precise functionalization of the isothiazole core. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce new substituents onto the ring.

| Substrate | Nucleophile | Typical Product | Position of Substitution |

|---|---|---|---|

| Ethyl 3-methyl-5-chloro-isothiazole-4-carboxylate | Morpholine | Ethyl 3-methyl-5-morpholino-isothiazole-4-carboxylate | C5 |

| Ethyl 3-methyl-5-chloro-isothiazole-4-carboxylate | Sodium Methoxide (NaOMe) | Ethyl 3-methyl-5-methoxy-isothiazole-4-carboxylate | C5 |

| Ethyl 3-methyl-5-chloro-isothiazole-4-carboxylate | Sodium Thiophenolate (NaSPh) | Ethyl 3-methyl-5-(phenylthio)-isothiazole-4-carboxylate | C5 |

The sulfur atom in the isothiazole ring is susceptible to oxidation, which can lead to the formation of isothiazole S-oxides or S,S-dioxides. researchgate.net These oxidized species are reactive and can be used as intermediates in further synthetic transformations. researchgate.net

Reduction reactions can target either substituents on the ring or the isothiazole ring itself. The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions. For example, reduction of a trichloromethyl group on an isothiazole ring with zinc powder in ethanol results in partial reduction to a dichloromethyl group. researchgate.net More vigorous reduction conditions can lead to the opening of the isothiazole ring.

| Reaction Type | Substrate | Reagent/Condition | Product |

|---|---|---|---|

| Oxidation | This compound | m-CPBA or H₂O₂ | This compound 1,1-dioxide |

| Side-Chain Reduction | 4,5-dichloro-3-trichloromethylisothiazole | Zinc powder in ethanol | 4,5-dichloro-3-dichloromethylisothiazole |

Green Chemistry Principles in Isothiazole Synthesis

The application of green chemistry principles to the synthesis of isothiazoles and their derivatives is an area of growing importance, driven by the need to reduce environmental impact and improve safety. researchgate.net Key strategies include the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the application of energy-efficient technologies like microwave irradiation. thieme-connect.comosi.lv

For example, the oxidative cyclization of 3-aminopropenethiones to form 4-cyanoisothiazoles can be performed effectively without a solvent, using chromium trioxide supported on silica gel. thieme-connect.com This reaction proceeds efficiently at room temperature or under microwave irradiation for a much shorter duration, demonstrating both waste reduction and energy efficiency. thieme-connect.com Furthermore, one-pot multicomponent reactions, as discussed earlier, are inherently greener as they reduce the number of steps, solvent usage, and waste generation. acs.org The use of water as a solvent and reusable catalysts, such as certain nanoparticles, also represents a significant advancement in the sustainable synthesis of these heterocyclic compounds. tandfonline.comacs.org

| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Use of Safer Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions | Reduced toxicity and environmental harm |

| Energy Efficiency | Conventional heating (hours) | Microwave irradiation (minutes) | Reduced reaction times and energy consumption |

| Waste Prevention | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions | Higher atom economy, less solvent waste |

| Catalysis | Stoichiometric reagents | Reusable catalysts (e.g., solid-supported reagents, nanoparticles) | Reduced waste, catalyst can be recycled |

Solvent-Free Reaction Conditions

Solvent-free, or "neat," synthesis is a green chemistry approach that eliminates the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net These reactions are typically conducted by mixing the neat reactants, sometimes with the aid of a catalyst, and often employing microwave or thermal energy to facilitate the transformation.

One promising solvent-free approach for the synthesis of the isothiazole core involves the oxidative cyclization of 3-aminopropenethiones. thieme-connect.com Research has demonstrated that this reaction can be effectively carried out using chromium trioxide supported on silica gel without any solvent. thieme-connect.com A notable advantage of this method is its efficiency under different conditions; comparable yields of 4-cyanoisothiazoles were achieved whether the reaction was conducted at room temperature over several hours or under microwave irradiation for just a few minutes. thieme-connect.com

Another significant development in this area is the ammonium thiocyanate-promoted neat synthesis of isothiazoles. researchgate.netrsc.org This method is lauded for being rapid, eco-friendly, and simple to execute. rsc.org The reaction proceeds by mixing the reactants without a solvent, aligning with the principles of green chemistry by reducing waste and avoiding the use of hazardous substances. researchgate.net Such metal- and catalyst-free conditions further enhance the environmental credentials of the synthesis. organic-chemistry.org

The table below summarizes key aspects of solvent-free methods applicable to the synthesis of isothiazole derivatives.

| Reaction Type | Reagents/Catalysts | Conditions | Key Advantages |

| Oxidative Cyclization | 3-Aminopropenethiones, CrO₃/SiO₂ | Room Temperature or Microwave | Eliminates solvent use, efficient under both thermal and microwave conditions. thieme-connect.com |

| Neat Annulation | β-ketodithioesters/β-ketothioamides, NH₄OAc | Metal- and catalyst-free | User-friendly, carbon-economic, forms C-N and S-N bonds in one pot. organic-chemistry.org |

| Ammonium Thiocyanate-Promoted Synthesis | Ammonium Thiocyanate | Neat (Solvent-Free) | Rapid, eco-friendly, and simple procedure. researchgate.netrsc.org |

These solvent-free methodologies present a viable and attractive alternative to traditional solvent-based syntheses for preparing the core structure of this compound and related compounds.

Utilization of Renewable Feedstocks and Safer Solvents

The shift towards a bio-based economy has spurred research into using renewable feedstocks for chemical synthesis. nih.gov These resources, such as carbohydrates, lignin, and vegetable oils, offer a sustainable alternative to petrochemicals. kit.edu While direct synthesis of complex heterocycles like this compound from raw biomass is still a developing field, the building blocks for its synthesis can potentially be derived from renewable sources. For instance, bio-based platform molecules can be transformed into the necessary precursors for constructing the isothiazole ring. nih.gov

In conjunction with renewable feedstocks, the use of safer, "green" solvents is a cornerstone of sustainable chemistry. nih.gov Traditional solvents like dichloromethane, dimethylformamide (DMF), and toluene (B28343) are being replaced by more benign alternatives that have a lower environmental impact and reduced toxicity. sigmaaldrich.comusc.edu

Ethyl lactate (B86563) is a prime example of a green solvent, being derived from the fermentation of sugars, biodegradable, and non-toxic. sigmaaldrich.comresearchgate.net It serves as a viable substitute for more hazardous solvents like ethyl acetate and acetone. sigmaaldrich.com Similarly, 2-Methyltetrahydrofuran (2-MeTHF), which can be produced from renewable resources like corncobs, is a safer alternative to tetrahydrofuran (B95107) (THF) and dichloromethane. sigmaaldrich.com

The table below highlights some green solvent alternatives and their potential benefits in the synthesis of isothiazole carboxylates.

| Green Solvent | Derived From | Replaces | Key Sustainability Features |

| Ethyl(-)-L-Lactate | Fermentation of sugar | Ethyl acetate, Acetone | Bio-based, biodegradable, non-carcinogenic. sigmaaldrich.comresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Corncobs, Sugarcane bagasse | Dichloromethane, Tetrahydrofuran (THF) | Derived from renewable resources, less toxic. sigmaaldrich.com |

| Cyclopentyl Methyl Ether (CPME) | N/A (Synthetic) | Tetrahydrofuran (THF), MTBE, 1,4-Dioxane | High boiling point, low peroxide formation, narrow explosion range. sigmaaldrich.com |

| Water | Natural Resource | Organic Solvents | Non-toxic, non-flammable, abundant. |

By integrating the use of renewable starting materials and safer solvents, the synthesis of this compound can be made significantly more sustainable, reducing its environmental footprint from cradle to grave.

Iii. Chemical Reactivity and Mechanistic Investigations of Isothiazole Derivatives

Reaction Mechanisms of Isothiazole (B42339) Carboxylates

The reactivity of isothiazole carboxylates is highlighted by their participation in photochemical isomerizations and ring-opening reactions, which lead to diverse molecular structures.

Theoretical studies on model compounds such as 3-methylisothiazole (B110548) provide significant insight into the photochemical isomerization pathways applicable to derivatives like Ethyl 3-methylisothiazole-4-carboxylate. researchgate.netrsc.orgpsu.edu Upon photoexcitation, these molecules can undergo complex rearrangements. Research has identified three primary mechanistic routes for these transformations. researchgate.netrsc.orgpsu.edu

These model investigations suggest a preferred reaction sequence where the reactant is excited to the Franck-Condon region, proceeds through a conical intersection, and then relaxes to the photoproduct. rsc.orgpsu.edu The direct mechanism (Path C) is often favored as it provides a better explanation for experimental observations compared to the other proposed pathways. rsc.orgpsu.edu These reactions are understood to occur on the singlet potential energy surface, with triplet states playing no significant role. psu.edu

Table 1: Proposed Photochemical Isomerization Pathways for Methylisothiazoles

| Pathway | Name | Description | Key Intermediates |

|---|---|---|---|

| Path A | Internal Cyclization-Isomerization | Involves the formation of a bicyclic intermediate through internal cyclization, followed by isomerization. | Bicyclic species |

| Path B | Ring Contraction-Ring Expansion | The isothiazole ring contracts to a three-membered ring intermediate which then expands to form the isomer. | Azirine-like species |

| Path C | Direct Route | A more direct rearrangement mechanism that is often better supported by experimental data. rsc.orgpsu.edu | - |

The isothiazole ring, while aromatic, is susceptible to cleavage under certain conditions. Ring-opening reactions represent a significant class of transformations for isothiazole derivatives, leading to the formation of functionalized alkenes or entirely different heterocyclic systems. researchgate.netmedwinpublishers.com For instance, the degradation of a model thiazole (B1198619) pollutant, thioflavin T, using advanced oxidation processes (AOP) or enzymatic approaches, demonstrates that the core heterocyclic structure can be broken down into various intermediates. nih.gov These studies suggest that degradation pathways are highly dependent on the specific reagents and conditions employed, resulting in different product distributions. nih.gov

Electrophilic and Nucleophilic Reactivity of the Isothiazole Core

Isothiazoles exhibit aromatic properties, which govern their reactivity towards electrophiles and nucleophiles. medwinpublishers.com The isothiazole nucleus is generally considered electron-deficient due to the electronegativity of the nitrogen atom, which influences the sites of chemical attack. ias.ac.in

Electrophilic Reactivity: The isothiazole ring is generally deactivated towards electrophilic substitution, a characteristic shared with other nitrogen-containing heterocycles like pyridine (B92270). ias.ac.in The nitrogen atom exerts an electron-withdrawing effect, reducing the electron density of the ring carbons and making them less susceptible to attack by electrophiles. ias.ac.in Computational studies on the analogous thiazole ring indicate that the C5 position is the primary site for electrophilic substitution, with the C4 position being a secondary possibility. researchgate.net

Nucleophilic Reactivity: Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. The C2 position in the related thiazole system is identified as a preferential site for nucleophilic substitution. ias.ac.inresearchgate.net The presence of substituents on the ring, such as the methyl group at C3 and the ethyl carboxylate group at C4 in this compound, will further modulate the electron distribution and steric accessibility, thereby influencing the precise sites and rates of both electrophilic and nucleophilic reactions. Nucleophilic attack can also occur at the sulfur atom, leading to ring-opening under certain conditions. mdpi.com

Table 2: Predicted Reactivity of the Isothiazole Ring

| Position | Reactivity Type | Rationale |

|---|---|---|

| N2 | Protonation / Lewis Acid Coordination | High accumulation of charge density. researchgate.net |

| C3 | Influenced by Substituents | Reactivity is modulated by the attached functional group. |

| C4 | Secondary Electrophilic Attack | Possible site for electrophilic substitution. researchgate.net |

| C5 | Primary Electrophilic Attack | Generally the most electron-rich carbon, making it the preferred site for electrophiles. researchgate.net |

Stability and Transformation in Diverse Chemical Environments

The stability of this compound is rooted in the aromaticity of the isothiazole ring, which is conferred by a delocalized π-electron system. medwinpublishers.com This aromatic character imparts considerable stability to the molecule. However, the ring is not inert and can undergo transformations in various chemical environments.

The isothiazole heterocycle can demonstrate significant stability against enzymatic degradation, which can prolong the duration of action for biologically active molecules containing this scaffold. thieme-connect.com Despite its general stability, the ring can be chemically transformed. For example, isothiazolium salts can be converted into other heterocyclic compounds, such as pyrrole (B145914) derivatives, through reactions involving sulfur elimination and recyclization. researchgate.net Furthermore, the isothiazole ring can be synthesized from other heterocyclic precursors, such as isoxazoles, through reductive ring-opening followed by cyclization with a sulfurating agent, indicating that these transformations are reversible under specific conditions. thieme-connect.com The stability and reactivity are thus a balance between the inherent aromatic stabilization and the susceptibility of the ring's heteroatoms and carbon positions to chemical attack.

Iv. Advanced Analytical Characterization Techniques for Ethyl 3 Methylisothiazole 4 Carboxylate and Other Isothiazole Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with a substance to produce a spectrum, which acts as a molecular fingerprint. For organic molecules such as isothiazole (B42339) derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. It relies on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 3-methylisothiazole-4-carboxylate, the expected ¹H NMR spectrum would show distinct signals corresponding to the protons of the ethyl group, the methyl group on the isothiazole ring, and the proton on the ring itself.

The ethyl group (-CH₂CH₃) would typically appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling.

The methyl group attached to the isothiazole ring (at position 3) would appear as a sharp singlet, as it has no adjacent protons to couple with.

The lone proton on the isothiazole ring (at position 5) would also appear as a singlet.

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak. The chemical shifts of these peaks are indicative of the carbon's electronic environment.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield.

The carbons of the isothiazole ring would appear in the aromatic region of the spectrum.

The carbons of the ethyl group and the methyl group would appear in the upfield (aliphatic) region.

The following table summarizes the predicted NMR data for this compound based on typical chemical shift values for its constituent functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound | Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | :--- | | | δ (ppm) | Multiplicity | J (Hz) | δ (ppm) | | Ring-H (C5) | ~8.8 - 9.0 | Singlet | - | ~150 - 155 | | Ring-CH₃ (C3) | ~2.7 - 2.9 | Singlet | - | ~15 - 20 | | O-CH₂-CH₃ | ~4.3 - 4.5 | Quartet | ~7.1 | ~60 - 65 | | O-CH₂-CH₃ | ~1.3 - 1.5 | Triplet | ~7.1 | ~13 - 15 | | C=O (Ester) | - | - | - | ~160 - 165 | | Ring-C (C3) | - | - | - | ~165 - 170 | | Ring-C (C4) | - | - | - | ~120 - 125 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

For this compound (C₇H₉NO₂S), the molecular weight is 171.22 g/mol . nih.govsigmaaldrich.com In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule minus one electron (the molecular ion, M⁺˙) would be observed at m/z = 171.

The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation pattern is predictable based on the structure of the molecule. For an ester like this compound, common fragmentation pathways include:

Loss of the ethoxy radical (-•OCH₂CH₃): This involves the cleavage of the C-O bond of the ester, leading to a stable acylium ion. This is often a prominent peak. (M - 45)

Loss of ethylene (B1197577) (CH₂=CH₂): This can occur via a McLafferty rearrangement if structurally possible, though it is less direct for this specific molecule. A more likely fragmentation is loss of an ethyl radical followed by CO.

Cleavage of the ester group: Loss of the entire ethyl carboxylate group or parts of it can occur.

Ring Fragmentation: The isothiazole ring itself can fragment, although it is relatively stable due to its aromaticity. medwinpublishers.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Fragment Ion | Fragment Lost |

|---|---|---|

| 171 | [C₇H₉NO₂S]⁺˙ | (Molecular Ion) |

| 143 | [C₅H₄NOS]⁺ | -C₂H₅ (Ethyl radical) |

| 126 | [C₆H₈NS]⁺ | -OC₂H₅ (Ethoxy radical) |

| 115 | [C₅H₄NS]⁺ | -CO₂C₂H₅ (Carboethoxy group) |

Note: The relative abundance of these fragments provides a characteristic fingerprint for the molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. It is essential for determining the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable.

For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

Principle: The compound is injected into the mobile phase stream. As it passes through the column, it partitions between the polar mobile phase and the nonpolar stationary phase. More polar impurities will spend less time interacting with the stationary phase and elute earlier, while the target compound and any nonpolar impurities will be retained longer.

Detection: A UV detector is commonly used for aromatic compounds like isothiazoles, as the heterocyclic ring absorbs UV light at specific wavelengths. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is another powerful separation technique, but it is limited to compounds that are volatile and thermally stable. nih.gov this compound is amenable to GC analysis. Often, GC is coupled with a mass spectrometer (GC-MS), which combines the separation power of GC with the detection power of MS. researchgate.netnih.gov

Principle: A sample of the compound is vaporized and injected into the head of a chromatographic column. The separation is achieved as the compound is transported through the column by a carrier gas (the mobile phase, e.g., helium or nitrogen). The column contains a stationary phase, which can be a solid or a liquid coated on a solid support. Compounds are separated based on their boiling points and their differential interactions with the stationary phase.

Purity Assessment: A Flame Ionization Detector (FID) can be used for quantification, providing a response proportional to the mass of carbon atoms. The purity is calculated from the relative peak areas. When coupled with MS, each separated component can be identified by its mass spectrum, providing a high degree of confidence in both purity assessment and impurity identification. researchgate.netresearchgate.net

Vi. Research on Biological Activities and Mechanisms of Action of Isothiazole Carboxylates

Investigations into Antimicrobial and Antifungal Activities

Isothiazole (B42339) derivatives have demonstrated considerable potential as antimicrobial and antifungal agents. nih.govontosight.ai Research has shown that compounds incorporating the isothiazole nucleus are active against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. kau.edu.sagoums.ac.irresearchgate.net For instance, certain novel 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids exhibited bacteriostatic activity against the Gram-positive bacterium Bacillus subtilis. osi.lv Similarly, isothiazole-thiazole derivatives have been synthesized and shown to possess excellent activity against oomycetes, a group of fungus-like eukaryotic microorganisms. nih.govresearchgate.net The efficacy of these compounds is often linked to the specific substitutions on the thiazole (B1198619) ring, with aryl-substituted thiosemicarbazide (B42300) moieties enhancing both antibacterial and antifungal activities. kau.edu.sa

Table 1: Antimicrobial and Antifungal Activity of Selected Isothiazole Derivatives

| Compound/Derivative Class | Target Organism | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Isothiazolyl Oxazolidinones | Gram-positive bacteria | --- | Activity comparable or superior to linezolid (B1675486) and vancomycin | researchgate.net |

| 2,4,5-Trisubstituted Thiazoles (Compound 6d ) | Staphylococcus aureus, Bacillus subtilis | MIC | 6.25 µg/mL | kau.edu.sa |

| 2,4,5-Trisubstituted Thiazoles (Compound 6d ) | Candida albicans | MIC | 12.5 µg/mL | kau.edu.sa |

| 2,4,5-Trisubstituted Thiazoles (Compound 12f ) | Staphylococcus aureus | MIC | 25 µg/mL | kau.edu.sa |

| 2,4,5-Trisubstituted Thiazoles (Compound 12f ) | Bacillus subtilis | MIC | 6.25 µg/mL | kau.edu.sa |

| Isothiazole–thiazole derivative (6u ) | Pseudoperonospora cubensis | EC50 | 0.046 mg L⁻¹ | nih.gov |

| Isothiazole–thiazole derivative (6u ) | Phytophthora infestans | EC50 | 0.27 mg L⁻¹ | nih.gov |

| Isoxazolol Pyrazole Carboxylate (7ai ) | Rhizoctonia solani | EC50 | 0.37 µg/mL | nih.gov |

The antimicrobial action of isothiazole derivatives, particularly isothiazolones, involves a multi-step process that rapidly affects critical cellular functions. researchgate.net The mechanism begins with the rapid inhibition of microbial growth and metabolism, which is then followed by irreversible cell damage that leads to a loss of viability. researchgate.net This process disrupts key metabolic pathways by targeting dehydrogenase enzymes. researchgate.net Consequently, essential physiological functions such as respiration (oxygen consumption), growth, and energy generation (ATP synthesis) are swiftly inhibited. researchgate.net Cell death ultimately occurs due to the destruction of protein thiols and the generation of free radicals. researchgate.net This distinct mechanism of action contributes to a broad spectrum of activity and makes it difficult for microbes to develop resistance. researchgate.net

A key aspect of the antimicrobial efficacy of thiazole and isothiazole derivatives is their ability to inhibit essential bacterial enzymes. nih.gov Certain benzothiazole (B30560) derivatives have been identified as potent inhibitors of the ATPase activity of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and supercoiling. nih.gov These compounds demonstrated inhibitory concentrations (IC₅₀) in the low microgram per milliliter range, proving to be significantly more potent than the reference drug novobiocin (B609625) against these topoisomerase enzymes. nih.gov The ability of these derivatives to simultaneously inhibit two different intracellular targets, GyrB and ParE, is believed to contribute to their potent antibacterial activity and low frequency of resistance development. nih.gov

Exploration of Antiviral Potential

The isothiazole scaffold is a component of various molecules that have been investigated for antiviral properties against a range of RNA and DNA viruses. ontosight.ainih.govresearchgate.net Studies have evaluated isothiazole derivatives against viruses such as poliovirus, Echovirus 9, rhinoviruses, Coxsackie B1, measles virus, and herpes simplex virus type 1 (HSV-1). nih.govcncb.ac.cn For example, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate was found to be active against several rhinoviruses, Coxsackie B1, and the measles virus. nih.gov

Isothiazole analogs have emerged as a novel class of inhibitors targeting the Hepatitis C Virus (HCV) NS5B polymerase, an enzyme essential for viral replication. nih.govlookchem.com These compounds act as active-site inhibitors. nih.govlookchem.com X-ray crystallography has revealed that these inhibitors can form a covalent link with a cysteine residue (Cys 366) in the "primer-grip" region of the enzyme. nih.gov This binding interaction is unique and provides a new basis for the rational design of novel HCV NS5B polymerase inhibitors. nih.gov Research into various isothiazole derivatives has led to the identification of compounds with significant potency. nih.gov

Table 2: Inhibition of HCV NS5B Polymerase by Isothiazole Analogs

| Compound Class | Target | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Isothiazole analog | HCV NS5B Polymerase | IC₅₀ | 200 nM | nih.gov |

| Isothiazole analog | Cell-based replicon system | EC₅₀ | 100 nM | nih.gov |

| 1-oxo-1H-pyrido[2,1-b] nih.govcurtin.edu.aubenzothiazole-4-carboxylate derivatives | HCV NS5B Polymerase | IC₅₀ | 11 to 23 µM | curtin.edu.aunih.gov |

Isothiazole-containing nucleoside analogs have been synthesized and studied for their interaction with viral enzymes like the thymidine (B127349) kinase of Herpes Simplex Virus Type 1 (HSV-1 TK). researchgate.net The HSV-1 TK is a critical enzyme that phosphorylates nucleoside analogs, which is the first step in their activation as antiviral drugs. nih.gov Biochemical studies have shown that compounds such as 2′-Deoxy-5-(isothiazol-5-yl)uridine are substrates for the viral TK. researchgate.net Molecular docking and energy minimization studies have been used to investigate the binding mode of these compounds within the active site of HSV-1 TK. researchgate.net These studies demonstrated that the isothiazole moiety of the compound binds in a cavity lined by specific amino acid residues, including Tyr-132, Arg-163, Ala-167, and Ala-168. researchgate.net

Studies on Anticancer Activity

Derivatives of the thiazole and isothiazole ring systems have been extensively evaluated for their potential as anticancer agents. ontosight.airesearchgate.net In vitro studies have demonstrated that these compounds can exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines, including those from leukemia, breast, lung, colon, melanoma, ovarian, and renal cancers. kau.edu.saresearchgate.net The National Cancer Institute (NCI) has screened several novel ethyl 2-functionalised aminothiazole-4-carboxylate analogues, with some compounds showing a broad spectrum of activity against numerous tumor cell lines. researchgate.net For instance, specific 2-amino-4-methylthiazole-5-carboxylate derivatives have been identified as potent inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target in cancer therapy. nih.gov

Table 3: Anticancer Activity of Selected Thiazole Carboxylate Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Ethyl 2-[3-(diethylamino-propanamido]thiazole-4-carboxylate | Leukemia (RPMI-8226) | --- | Outstanding efficacy | researchgate.net |

| 2-Amino-4-methylthiazole-5-carboxylate derivative (3g ) | Non-Small Cell Lung Cancer (EKVX) | GI₅₀ | 0.865 µM | nih.gov |

| 2-Amino-4-methylthiazole-5-carboxylate derivative (3g ) | Breast Cancer (MDA-MB-468) | GI₅₀ | 1.20 µM | nih.gov |

| 2-Amino-4-methylthiazole-5-carboxylate derivative (4c ) | Non-Small Cell Lung Cancer (HOP-92) | GI₅₀ | 0.34 µM | nih.gov |

| 2-Amino-4-methylthiazole-5-carboxylate derivative (4c ) | Non-Small Cell Lung Cancer (EKVX) | GI₅₀ | 0.96 µM | nih.gov |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivative (8c ) | Lung Cancer (A-549) | % Inhibition (at 5 µg/mL) | 48% | mdpi.com |

| 2,4,5-Trisubstituted Thiazole (12f ) | Multiple cell lines | --- | Broad spectrum activity | kau.edu.sa |

Inhibition of Kinase Pathways (e.g., VEGFR-2, GAK)

Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govcngb.org Consequently, inhibiting the VEGFR-2 signaling cascade is a major strategy in cancer therapy. cngb.orgdrugs.com

While direct studies on Ethyl 3-methylisothiazole-4-carboxylate are limited, the broader class of isothiazole derivatives has been investigated as potential VEGFR inhibitors. cngb.org Research has demonstrated that certain isothiazole-containing compounds can act as small molecule ATP competitive VEGFR inhibitors, blocking the signaling pathway that leads to angiogenesis. cngb.org For example, a study on ethyl 2-(((1H-benzo[d]imidazol-2-yl)methyl) amino)thiazole-4-carboxylate derivatives, a structurally related class of compounds, identified them as potential VEGFR-2 kinase inhibitors. soeagra.com The research highlighted that the thiazole-4-carboxylate portion linked to a benzo-imidazole ring showed activity against cancer cell lines, suggesting the potential of this scaffold in developing VEGFR-2 inhibitors. soeagra.com

| Compound Class | Target Kinase | Reported Activity | Reference |

|---|---|---|---|

| Isothiazole derivatives | VEGFR | Identified as a chemical class for developing ATP competitive inhibitors. | cngb.org |

| Ethyl 2-(((1H-benzo[d]imidazol-2-yl)methyl) amino)thiazole-4-carboxylate derivatives | VEGFR-2 | Designed and evaluated as potential VEGFR-2 kinase inhibitors with activity against various cancer cell lines. | soeagra.com |

| Benzo[g]quinazolin derivatives (containing isothiazole-related motifs) | VEGFR-2 | Showed excellent VEGFR-2 inhibitory activity with IC50 values as low as 0.64 µM. | nih.gov |

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anti-cancer therapies function by inducing apoptosis in malignant cells. mdpi.com Research into thiazole and isothiazole derivatives has shown their potential to trigger this process.

Studies on 4-Methylthiazole, a related compound, demonstrated its effectiveness in inducing apoptosis in HL-60 leukemia cells. researchgate.net The mechanism involved the disruption of the mitochondrial membrane potential, activation of caspase-3, and the release of cytochrome c, which are key events in the intrinsic apoptotic pathway. researchgate.net Other related heterocyclic compounds, such as 4-thiazolidinone (B1220212) derivatives, have also been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. mdpi.com Similarly, ethyl carboxylate-bearing compounds like Ethyl β-carboline-3-carboxylate have been found to induce apoptosis in cervical cancer cells by increasing intracellular reactive oxygen species (ROS), which in turn activates the p38/MAPK signaling pathway. nih.gov Another study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a thiophene (B33073) analog, showed it effectively induced apoptosis and necrosis in MCF-7 breast cancer cells. nih.gov These findings suggest that the broader class of heterocyclic carboxylates, including isothiazoles, are promising scaffolds for the development of apoptosis-inducing agents.

Anti-inflammatory and Enzyme Inhibitory Activities

Isothiazole derivatives have been investigated for their potential anti-inflammatory effects. ontosight.airesearchgate.net The anti-inflammatory action of compounds like 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide has been demonstrated in preclinical models. researchgate.net The isothiazole ring can be a valuable component in designing molecules that inhibit enzymes involved in inflammation and other pathological processes. thieme-connect.com

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine (B1216132). Their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.commdpi.com While direct evidence for this compound is not prominent, various related heterocyclic structures have been evaluated for this activity.

For instance, benzothiazolone derivatives have been synthesized and shown to inhibit cholinesterases, with most compounds showing higher activity against BChE than AChE. mdpi.com Research on isoquinoline (B145761) alkaloids, another class of nitrogen-containing heterocyclic compounds, identified berberine (B55584) as a potent dual inhibitor of both AChE and BChE. nih.gov Furthermore, studies on thiazolidin-4-ones synthesized from 1-(2-aminoethyl)pyrrolidine (B145720) have also yielded compounds with acetylcholinesterase inhibitory activity. nih.gov The carbamate (B1207046) functional group, which is structurally different but functionally relevant, is a known pharmacophore for cholinesterase inhibition, as seen in the drug rivastigmine. mdpi.com

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govresearchgate.net Overactivity of this enzyme leads to hyperuricemia, a condition that can result in gout. nih.gov Therefore, XO inhibitors are the primary treatment for this condition. nih.gov

The thiazole carboxylate scaffold is a key feature of the potent XO inhibitor, febuxostat. A related compound, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is a known intermediate in the synthesis of febuxostat, highlighting the importance of this chemical structure for XO inhibition. pharmaffiliates.com The inhibitory mechanism of these compounds involves blocking the enzyme's active site, preventing the synthesis of uric acid. mdpi.com Research has shown that various natural and synthetic molecules can inhibit XO, and the thiazole-carboxylate framework is among the most successful for designing potent and selective inhibitors. nih.govdntb.gov.ua

| Compound/Derivative Class | Target Enzyme | Significance | Reference |

|---|---|---|---|

| Benzothiazolone derivatives | Cholinesterases (AChE/BChE) | Showed potent BChE inhibition, a potential therapeutic target for Alzheimer's disease. | mdpi.com |

| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Xanthine Oxidase (XO) | A key structural component and synthetic precursor for the XO inhibitor febuxostat, used to treat gout. | pharmaffiliates.com |

| Thiazole carboxamide derivatives | Cyclooxygenase (COX-1/COX-2) | Demonstrated potent inhibitory activities against COX enzymes, which are key targets for anti-inflammatory drugs. | metu.edu.tracs.org |

Other Emerging Biological Applications

The versatility of the isothiazole carboxylate structure lends itself to exploration in various other therapeutic areas.

Protein Stabilization

The ability of small molecules to stabilize specific protein conformations is an emerging area of drug discovery. While specific research on this compound for biological protein stabilization is not widely documented in the available literature, the isothiazole heterocycle is known for its chemical stability. In some contexts, the isothiazole ring in microbicides can protect the molecule from enzymatic degradation, thereby extending its duration of action. thieme-connect.com This inherent stability could potentially be harnessed in designing molecules that bind to and stabilize target proteins, although this remains a largely theoretical application requiring further investigation.

Fluorescent Probe Applications

The inherent photophysical properties of certain isothiazole derivatives have led to their investigation as fluorescent probes. These molecules can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon that can be harnessed for imaging and sensing in biological systems.

Research into the fluorescence properties of isothiazole-containing compounds has revealed that their emission spectra can be influenced by the solvent environment. For instance, studies on ester derivatives of isothiazolo[4,5-b]pyridine have shown differences in their emission spectra when dissolved in ethanol (B145695) versus n-hexane, a phenomenon known as solvatochromism. nih.gov This sensitivity to the polarity of the environment is a desirable characteristic for fluorescent probes, as it can be used to report on changes in the local microenvironment within a cell or tissue.

The fluorescence of these compounds is thought to arise from π → π* electronic transitions. nih.gov Theoretical studies, such as those using density functional theory (DFT) and time-dependent density functional theory (TDDFT), have been employed to understand the ground-state and excited-state properties of these molecules. nih.gov These computational approaches help in predicting and explaining the observed photophysical behavior. For some newly synthesized isothiazoles, UV- or blue-light-shifted fluorescence has been detected, with quantum yields reaching up to 11%. researchgate.net

The general structure of these fluorescent isothiazole derivatives often involves a core isothiazole ring system, which can be fused with other rings, and substituted with various functional groups that can modulate the electronic and, consequently, the fluorescence properties.

Table 1: Photophysical Properties of Selected Isothiazole Derivatives

| Compound Class | Key Structural Features | Observed Fluorescence Properties | Potential Applications |

|---|---|---|---|

| Ester derivatives of isothiazolo[4,5-b]pyridine | Fused isothiazole and pyridine (B92270) rings with an ester side chain | Solvatochromism (emission spectra depend on solvent polarity) nih.gov | Biological imaging, environmental sensing |

Ligands for Nuclear Receptors (e.g., FXR)

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Upon binding with a ligand, they can directly regulate the expression of specific genes, thereby controlling a wide range of physiological processes. The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in the metabolism of bile acids, lipids, and glucose. nih.govnih.gov As such, it has emerged as a promising therapeutic target for metabolic diseases. nih.gov

The search for potent and selective FXR modulators has led to the exploration of a diverse range of chemical scaffolds, including both steroidal and non-steroidal compounds. nih.gov While direct evidence for "this compound" as an FXR ligand is not prominent in the literature, the investigation of structurally related heterocyclic compounds suggests that the isothiazole nucleus could be a viable scaffold for designing FXR ligands.

For instance, isoxazole-based compounds have been designed and synthesized as potent FXR agonists. researchgate.net Isoxazoles are isomers of isothiazoles, differing in the position of the heteroatoms in the five-membered ring. The successful development of isoxazole-based FXR ligands indicates that this type of heterocyclic ring can be accommodated within the ligand-binding pocket of the receptor. This provides a rationale for the potential exploration of isothiazole carboxylates as FXR modulators.

The general approach to developing novel FXR ligands involves designing molecules that can fit into the hydrophobic ligand-binding domain of the receptor and induce the necessary conformational changes for activation or inhibition. mdpi.com The carboxylate group, in particular, could potentially interact with key amino acid residues within the binding site.

Table 2: Overview of Farnesoid X Receptor (FXR) and its Ligands

| Receptor | Endogenous Ligands | Therapeutic Potential of Modulators | Examples of Synthetic Ligand Scaffolds |

|---|

Further research is required to determine if isothiazole carboxylates, including this compound, can effectively bind to and modulate the activity of FXR or other nuclear receptors. Such studies would typically involve in vitro binding assays and cell-based reporter gene assays to assess the agonistic or antagonistic activity of these compounds.

Vii. Environmental Fate and Ecotoxicological Considerations for Heterocyclic Compounds

Sources and Release Pathways in the Environment

Heterocyclic compounds enter the environment through numerous pathways stemming from a wide range of industrial, agricultural, and domestic activities. mdpi.comnih.gov

Industrial processes are a significant source of heterocyclic compounds released into the environment. researchgate.net These compounds are integral to the manufacturing of pharmaceuticals, dyes, and pesticides. researchgate.net Isothiazole (B42339) derivatives, for instance, are used as industrial biocides to control microbial growth in applications like water treatment and paper mills. researchgate.netresearchgate.net Consequently, industrial waste and discharges can contain these compounds. nih.gov

In the agricultural sector, heterocyclic compounds form the chemical basis for many pesticides, including insecticides, fungicides, and herbicides. sphinxsai.comnumberanalytics.comijfans.org Their application in crop protection can lead to their introduction into the soil and adjacent water bodies through agricultural runoff. mdpi.comresearchgate.net Triazine and triazole derivatives are prominent examples of heterocyclic herbicides and fungicides, respectively. numberanalytics.com

Wastewater is a primary conduit for the release of heterocyclic compounds into the aquatic environment. mdpi.com Effluents from wastewater treatment plants (WWTPs), as well as untreated sewage, can carry a complex mixture of these substances from residential, commercial, and industrial sources. mdpi.comresearchgate.net It is estimated that over 80% of wastewater generated globally is released into the environment without treatment. mdpi.com The high water solubility of many heterocyclic compounds facilitates their transport in wastewater systems. researchgate.net Studies have consistently detected various heterocyclic compounds in surface water, groundwater, and wastewater, indicating their widespread presence. mdpi.com

Environmental Persistence and Degradation Pathways

The persistence of a chemical compound in the environment is determined by its resistance to various degradation processes.

Biodegradation is a key mechanism for the breakdown of many organic compounds, including some isothiazole derivatives. Certain isothiazolone (B3347624) biocides are known to biodegrade rapidly in aquatic environments, with studies showing half-lives of less than 24-26 hours. researchgate.netresearchgate.net The primary metabolic pathway involves the cleavage of the isothiazolone ring, which leads to the formation of degradates that are several orders of magnitude less toxic than the parent compound. researchgate.netresearchgate.net

Research on the degradation of four isothiazolinones in loamy sand soil demonstrated that these compounds degraded rapidly, with half-lives of less than 10 days. nih.gov

Table 1: Biodegradation Half-Lives of Select Isothiazolinones in Loamy Sand Soil

| Compound | Half-Life (Days) |

|---|---|

| Methylisothiazolinone (MI) | 0.28 |

| Benzisothiazolinone (BIT) | 0.52 |

| Dichloroctylisothiazolinone (DCOIT) | 4.8 |

| Octylisothiazolinone (OIT) | 9.3 |

Data sourced from a study on biocidal compound degradation in soil. nih.gov

In one study, OIT was found to be significantly biodegraded under both anaerobic and aerobic conditions in raw wastewater within 7 days, with a half-life ranging from 5 to 13 hours. nih.gov

Photolysis, or degradation by light, is another important environmental fate process for some heterocyclic compounds. Ultraviolet (UV) radiation from sunlight can initiate or accelerate the breakdown of these molecules. researchgate.net The phototransformation of isothiazoles can be a complex process involving isomerization and ring cleavage. rsc.orgtaylorfrancis.com

Studies have shown that UV light can significantly enhance the degradation of Methylisothiazolinone (MIT). researchgate.net Similarly, exposure to sunlight has been found to accelerate the degradation of Dichloroctylisothiazolinone (DCOIT) in natural waters, with the rate of phototransformation being dependent on the composition of the water (e.g., lake water vs. seawater). nih.gov For some thiazole-containing compounds with specific substituents like aryl rings, photo-degradation can occur via reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to a final degradation product. nih.gov

Transport and Distribution in Environmental Matrices

The movement and distribution of heterocyclic compounds in the environment are governed by their physicochemical properties and interactions with different environmental compartments like soil, water, and air. Sorption to soil and sediment is a key process that influences their mobility. nih.gov

For some nitrogen-heterocyclic compounds, sorption is influenced by environmental factors such as temperature, the ionic strength of the water, and the types of ions present. nih.gov The structural stability and relatively high water solubility of many heterocyclic compounds compared to their hydrocarbon counterparts can enhance their potential for contamination and transport within the environment, particularly in aqueous systems. researchgate.net

Sorption to Soil and Sediments

The mobility and bioavailability of heterocyclic compounds in the terrestrial environment are largely governed by their sorption to soil and sediment particles. This process is influenced by both the chemical's structure and the properties of the soil, such as organic carbon content and pH. nih.govacs.org

The sorption mechanisms for heterocyclic compounds are diverse. For many sulfur- and oxygen-containing heterocycles, the primary mechanism is nonspecific interaction, such as van der Waals forces, with soil organic carbon. researchgate.netnih.gov However, the introduction of a nitrogen atom, as seen in isothiazoles, complicates this behavior.

For ionizable nitrogen-containing heterocyclic compounds, sorption is a more complex process that can include:

Partitioning to Soil Organic Carbon: Similar to other organic compounds, these molecules can partition into the organic matter of the soil. nih.gov

Cation Exchange: In acidic conditions, the nitrogen atom can be protonated, leading to a positive charge. This allows the compound to engage in cation exchange with negatively charged soil components like clay and organic matter. This is often the dominant sorption mechanism when the protonated fraction of the compound exceeds 5%. nih.govacs.org

Surface Complexation: The neutral form of the molecule can also form complexes with surface-bound cations on soil particles. nih.gov

Soil pH is a critical factor influencing the sorption of these compounds, as it dictates the degree of protonation. nih.gov Environmental factors such as ionic strength can also play a role; increasing ionic strength has been shown to reduce the sorption of ionizable N-heterocyclic compounds due to increased competition from other cations for binding sites. researchgate.netnih.gov

| Heterocycle Class | Primary Sorption Mechanism(s) | Key Influencing Factors |

|---|---|---|

| S- and O-Heterocycles (e.g., Thiophene (B33073), Benzofuran) | Nonspecific interactions (van der Waals forces) with soil organic carbon. researchgate.netnih.gov | Soil Organic Carbon (OC) Content |

| Non-ionizable N-Heterocycles (e.g., Pyrrole (B145914), Pyrimidine) | Generally low retardation/sorption. nih.govacs.org | - |

| Ionizable N-Heterocycles (e.g., Pyridine (B92270), Quinoline) | Cation exchange (dominant for protonated species), surface complexation, and partitioning to OC. nih.govresearchgate.netacs.org | Soil pH, Soil Organic Carbon (OC) Content, Ionic Strength |

Presence in Aquatic Systems

Heterocyclic compounds can enter aquatic environments through numerous pathways, including industrial wastewater discharges, agricultural runoff, and improper disposal of pharmaceuticals and other products. mdpi.com Their fate in these systems is determined by a combination of processes including degradation, sorption to suspended particles and sediment, and potential bioaccumulation. mdpi.com

Many isothiazolone biocides are known to biodegrade rapidly in aquatic environments, with studies showing half-lives of less than 26 hours. researchgate.net This degradation typically involves the cleavage of the isothiazole ring. researchgate.net For instance, some isothiazolones have reported half-lives of 0.28 to 9.3 days in loamy sand soil. nih.gov However, persistence can vary significantly depending on the specific compound and environmental conditions. mdpi.com The unique chemical structure of some heterocyclic compounds contributes to their persistence in various environmental matrices. mdpi.com

Degradation can occur through several mechanisms:

Biodegradation: Microorganisms in water and sediment can break down these compounds. Some studies show that over 97% of certain isothiazolinones were degraded in soil over 120 days. nih.gov

Photolysis: Sunlight, particularly UV radiation, can contribute to the degradation of some isothiazolones. nih.gov

Chemical Degradation: Isothiazolones are susceptible to degradation by strong nucleophiles. researchgate.net

While degradation can mitigate the environmental impact, the parent compounds can be present in aquatic systems. Thiazole (B1198619) derivatives have been detected in various aquatic environments. nih.gov The accumulation of these compounds in water and sediment can pose a risk to aquatic organisms. mdpi.com

General Ecotoxicological Assessment of Heterocyclic Compounds

The ecotoxicological profile of heterocyclic compounds is a significant concern due to their widespread use and potential for environmental release. mdpi.com Many of these substances, including isothiazolones and other NSO-heterocycles (compounds containing nitrogen, sulfur, or oxygen), exhibit toxicity toward a range of aquatic organisms. researchgate.netnih.gov

The persistence of some heterocyclic compounds, combined with their potential for bioaccumulation, can lead to adverse effects on fish, invertebrates, and algae. mdpi.com Bioaccumulation is the process where a chemical accumulates in an organism from its surrounding environment, potentially leading to higher concentrations in the organism than in the water. nih.govgreenlivinganswers.com This can result in both lethal and sub-lethal impacts, such as disruptions to reproductive and developmental processes. mdpi.com

Broader Toxicological Impacts of Heterocycles

Heterocyclic compounds encompass a vast range of structures, leading to a wide spectrum of toxicological effects. Isothiazolones, for example, are effective biocides precisely because of their toxicity to microorganisms, but this toxicity can also affect non-target species. researchgate.net

Acute toxicity studies have demonstrated that many heterocyclic compounds are toxic to aquatic life. researchgate.netnih.gov Research on various NSO-heterocycles has shown that most are classified as "very toxic" to freshwater species like the algae Raphidocelis subcapitata and the crustacean Daphnia magna, with median effective concentration (EC50) values often below 1 mg/L. mdpi.comresearchgate.net The toxicity of N-heterocyclic carbenes has been shown to increase with higher temperatures and neutral pH. uwo.ca

While the parent compounds can be toxic, the degradation products are not always benign. However, in the case of isothiazolones, rapid metabolism often results in degradants that are significantly less toxic—potentially by 4 to 5 orders of magnitude—than the parent molecule. researchgate.net

The broader toxicological impacts of some heterocyclic compounds can include genotoxicity, mutagenesis, and carcinogenicity. mdpi.com

| Compound | Organism | Endpoint | Value (mg/L) |

|---|---|---|---|

| Various Heterocycles | Raphidocelis subcapitata (Freshwater Algae) | EC50 | <1 |

| Various Heterocycles | Daphnia magna (Water Flea) | EC50 | <1 |

| Various Heterocycles | Aliivibrio fischeri (Marine Bacteria) | Little inhibitory effect noted in the study researchgate.netnih.gov |

Viii. Future Research Directions and Perspectives for Ethyl 3 Methylisothiazole 4 Carboxylate Research

Development of Novel Isothiazole (B42339) Carboxylate Derivatives with Enhanced Selectivity

A primary direction for future research lies in the rational design and synthesis of new derivatives of ethyl 3-methylisothiazole-4-carboxylate. The goal is to enhance their selectivity towards specific biological targets, thereby increasing efficacy and potentially reducing off-target effects. Researchers are exploring how modifications to the core isothiazole structure can influence biological activity. ontosight.ai For instance, the synthesis of various 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives has yielded compounds with noteworthy antiviral and anti-inflammatory properties. medwinpublishers.com

Future efforts will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ester group and the methyl group, as well as substitutions at the 5-position of the isothiazole ring, to build comprehensive SAR models. These models will guide the design of derivatives with optimized interactions with specific enzymes or receptors. ontosight.ai